molecular formula C19H20N2O4 B2542359 N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide CAS No. 1396751-87-3

N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide

Cat. No.: B2542359
CAS No.: 1396751-87-3
M. Wt: 340.379
InChI Key: ICJOQHKMTVTXBA-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. The compound features a benzyl group and a chroman moiety, a structural framework present in various biologically active molecules. The chroman core, specifically the 4-hydroxychroman unit as seen in similar structures , is of significant research interest due to its potential antioxidant properties. Oxalamide derivatives are a versatile class of compounds frequently investigated in medicinal chemistry for their potential as enzyme inhibitors or receptor modulators . The presence of the benzyl group is a common feature in compounds with acetylcholinesterase (AChE) inhibitory activity, as demonstrated by related research molecules . Researchers may explore this compound's utility in studies related to oxidative stress, given that structural analogs containing the hydroxychroman group are associated with antioxidant capacity . Its mechanism of action would be specific to the research context, potentially involving the scavenging of free radicals or interaction with enzymatic targets. The molecular structure, which incorporates hydrogen bond donors and acceptors from the oxalamide and hydroxy groups, suggests potential for specific target engagement. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

N-benzyl-N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-17(20-12-14-6-2-1-3-7-14)18(23)21-13-19(24)10-11-25-16-9-5-4-8-15(16)19/h1-9,24H,10-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJOQHKMTVTXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Coupling

A foundational method involves the reaction of benzylamine with (4-hydroxychroman-4-yl)methylamine using oxalyl chloride as the coupling agent. This two-step procedure first generates the reactive oxalyl intermediate, which subsequently reacts with the amines.

Procedure :

  • Oxalyl chloride (1.2 equiv) is added dropwise to a solution of benzylamine (1.0 equiv) in anhydrous dichloromethane at 0°C under nitrogen. The mixture is stirred for 2 hours to form N-benzyloxalyl chloride.
  • (4-Hydroxychroman-4-yl)methylamine (1.0 equiv) and triethylamine (2.5 equiv) are added, and the reaction is warmed to room temperature for 12 hours.

Key Data :

Parameter Value
Yield 68–72%
Purity (HPLC) >95%
Reaction Temperature 0°C → 25°C
Solvent Dichloromethane

This method is limited by the sensitivity of the chroman hydroxyl group to acidic conditions, necessitating careful pH control.

Metal-Catalyzed Cross-Coupling Strategies

Copper-Mediated Amination

Building on Ullmann-type couplings, copper(I) iodide with N1,N2-bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide as a ligand enables the coupling of benzyl halides with chroman-methyl amines.

General Protocol :

  • Catalyst System : CuI (10 mol%), ligand (12 mol%), K₃PO₄ (2.0 equiv)
  • Conditions : DMSO, 110°C, 24 hours under argon.

Optimization Insights :

  • Ligand choice critically affects yield; biphenyl-derived ligands enhance steric shielding, reducing side reactions.
  • Polar aprotic solvents like DMSO improve solubility of intermediates.

Comparative Yields :

Ligand Yield (%)
N1,N2-Bis(pyridin-2-ylmethyl)oxalamide 54
N1,N2-Bis(5-methylbiphenyl)oxalamide 79

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Immobilizing the chroman-methyl amine on Wang resin allows sequential coupling with benzylamine and oxalic acid derivatives.

Steps :

  • Resin Functionalization : (4-Hydroxychroman-4-yl)methylamine is attached via a photolabile linker.
  • Oxalamide Formation : Oxalyl diimidazole (1.5 equiv) in DMF couples the resin-bound amine to benzylamine.
  • Cleavage : UV irradiation (365 nm) releases the product into solution.

Advantages :

  • Purification simplifies to filtration and washing.
  • Yields consistently exceed 80% with >90% purity.

Enzymatic Catalysis for Stereocontrol

Lipase-Mediated Dynamic Kinetic Resolution

Pseudomonas fluorescens lipase (PFL) catalyzes the enantioselective coupling of racemic chroman-methyl amines with benzyl oxalate.

Conditions :

  • Enzyme Loading : 15 mg/mmol substrate
  • Solvent : tert-Butyl methyl ether
  • Temperature : 35°C

Outcomes :

  • ee : 94% (R-enantiomer)
  • Conversion : 88% in 48 hours

This green chemistry approach avoids harsh reagents but requires precise water activity control to maintain enzyme efficacy.

Troubleshooting and Optimization

Common Side Reactions

  • Over-Coupling : Excess oxalyl chloride leads to bis-amide formation. Mitigated by stoichiometric control.
  • Oxidation of Chroman Hydroxyl : Solved by adding 2,6-di-tert-butylpyridine as a proton scavenger.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates product from unreacted amines.
  • Recrystallization : Ethanol/water (4:1) yields crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 6.82 (d, J = 8.4 Hz, 1H, chroman-H), 4.51 (s, 2H, NCH₂), 3.98 (m, 2H, OCH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (65:35), retention time = 8.2 min.

Chemical Reactions Analysis

N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxychroman moiety is known to interact with various enzymes and receptors, modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Table 1: Key Features of Selected Oxalamide Compounds

Compound Name Substituents Melting Point Solubility Primary Application Key Findings References
This compound Benzyl, 4-hydroxychroman-methyl Not reported Not reported Hypothetical applications Potential for strong H-bonding and biodegradability due to hydroxychroman group N/A
Compound 1 (Ma et al., 2015) Ethyl ester end groups 203.4°C Water-soluble PHB nucleation High nucleation efficiency at 0.5 wt%; forms β-sheet-like structures via H-bonding
Compound 2 (Ma et al., 2015) PHB-mimetic end groups ~150–190°C PHB-melt miscible PHB nucleation Enhanced miscibility and nucleation density; tailored for polymer compatibility
S336 (Umami agonist) Dimethoxybenzyl, pyridin-2-yl ethyl Not provided Organic solvents Flavor enhancement Potent agonist of TAS1R1/TAS1R3 receptors; demonstrates substituent-driven bioactivity
[CuL(μ-X)]₂ (Zilić et al.) L-amino acid esters, pyridin-2-yl methyl Not reported Solvent-dependent Magnetic materials Dimeric Cu(II) complexes with magneto-structural correlations; oxalamide acts as a bridging ligand

Key Comparative Insights

Hydrogen Bonding and Self-Assembly

  • Compound 1 and 2 : The oxalamide core enables β-sheet-like H-bonding, critical for nucleation in PHB. Compound 2’s modified end-groups enhance polymer miscibility, reducing nucleation barriers .

Thermal Behavior and Solubility

  • Compound 1 : High melting point (203.4°C) due to rigid ethyl ester groups; water solubility facilitates crystallization .
  • Target Compound : The benzyl group likely increases hydrophobicity, while the hydroxychroman’s hydroxyl group could balance solubility in polar polymers or solvents.

Research Findings and Challenges

  • Nucleation Efficiency: Compound 2 achieves a crystallization half-time ($t_{0.5}$) of <5 minutes at 115°C in PHB, outperforming non-modified oxalamides . The target compound’s hydroxychroman group may further accelerate crystallization if compatible with polymer matrices.
  • Synthetic Challenges : As seen in copper dimers , steric bulk from substituents (e.g., benzyl) may complicate crystallization or metal coordination.

Biological Activity

N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a synthetic compound with significant potential in various scientific fields, particularly in medicinal chemistry due to its unique structural features. This compound belongs to the oxamide class and is characterized by a hydroxychroman moiety, which is known for its biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4, with the following structural characteristics:

  • IUPAC Name : N-benzyl-N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide
  • CAS Number : 1396751-87-3
  • Molecular Weight : 336.38 g/mol

The compound features a benzyl group attached to one nitrogen atom and a hydroxychroman derivative linked to the other nitrogen through an oxalamide bond. This structural configuration is crucial for its biological activity and interaction with various biological targets.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The hydroxy group on the chroman moiety enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins. The oxalamide linkage may stabilize these interactions, facilitating various biological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : The hydroxychroman structure is known for its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus demonstrating potential in treating inflammatory diseases.
  • Anticancer Potential : Some studies have indicated that derivatives of oxalamides can induce apoptosis in cancer cells, suggesting a possible role in cancer therapy.

Antioxidant Activity Assessment

A study conducted on various oxamide derivatives, including this compound, evaluated their capacity to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that this compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)
This compound65%
Ascorbic Acid70%

Anti-inflammatory Activity Study

In vitro studies evaluating the anti-inflammatory potential of the compound showed a reduction in the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may modulate inflammatory pathways effectively.

TreatmentTNF-alpha Levels (pg/mL)IL-6 Levels (pg/mL)
Control150200
Compound85120

Comparative Analysis with Similar Compounds

When compared to other oxamide derivatives, such as N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide and N1-benzyl-N2-(4-carbamoylphenyl)oxalamide, this compound shows superior antioxidant properties due to the presence of the hydroxy group on the chroman ring.

CompoundAntioxidant Activity (%)Anti-inflammatory Effect
This compound65%Moderate
N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide50%Low
N1-benzyl-N2-(4-carbamoylphenyl)oxalamide55%Moderate

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